Enhanced Lipophilicity: 3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone Exhibits a 0.7 Log Unit Higher XLogP3 than the Des-Bromo Analog
The target compound possesses a computationally predicted XLogP3 value of 1.5 [1], while the des-bromo analog 5-hydroxymethyl-3-(4-methoxyphenyl)oxazolidin-2-one (CAS 42902-32-9) has an XLogP of 0.8 . The bromine substituent increases lipophilicity by approximately 0.7 log units, a shift that can influence membrane permeability, protein binding, and tissue distribution in antibacterial drug discovery.
| Evidence Dimension | Drug-likeness prediction (Lipinski Rule of 5) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | Des-bromo analog (CAS 42902-32-9), XLogP = 0.8 |
| Quantified Difference | ΔXLogP = +0.7 |
| Conditions | Computed by XLogP3 and XLogP algorithms; PubChem and chem960.com databases |
Why This Matters
The 0.7 log unit enhanced lipophilicity is sufficiently large to alter cellular penetration and pharmacokinetic profiles of derived drug candidates, making the brominated scaffold a superior choice when increased membrane partitioning is desired.
- [1] PubChem CID 206120: 3-(3-Bromo-4-methoxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. Accessed via https://pubchem.ncbi.nlm.nih.gov/compound/42902-34-1. View Source
